

# 3,4-Diaminobenzhydrazide IUPAC name and CAS number

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## Compound of Interest

Compound Name: 3,4-Diaminobenzhydrazide

Cat. No.: B028358

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An In-depth Technical Guide to **3,4-Diaminobenzhydrazide**: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Diaminobenzhydrazide**, a versatile chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and significant applications in polymer chemistry and as a precursor for pharmacologically relevant scaffolds.

## Core Compound Identification

The subject of this guide is **3,4-Diaminobenzhydrazide**, a substituted aromatic hydrazine.

Identifier	Value
IUPAC Name	3,4-diaminobenzohydrazide[1]
CAS Number	103956-09-8[1]

## Physicochemical Data

A summary of the key physicochemical properties of **3,4-Diaminobenzhydrazide** is presented below. This data is essential for its handling, characterization, and application in various experimental settings.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>4</sub> O[1]
Molecular Weight	166.18 g/mol [1]
Appearance	Solid
Melting Point	157-161 °C

## Synthesis of 3,4-Diaminobenzhydrazide: Experimental Protocols

The synthesis of **3,4-Diaminobenzhydrazide** can be achieved through two primary routes, each with its advantages depending on the desired scale and purity.

### Method 1: Direct Hydrazinolysis of 3,4-Diaminobenzoic Acid

This single-step method is straightforward and suitable for large-scale production.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzoic acid in a suitable solvent such as ethanol.
- **Reagent Addition:** Add an excess of hydrazine monohydrate to the suspension.
- **Reaction Conditions:** Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- **Purification:** Collect the solid product by filtration, wash with cold ethanol to remove unreacted hydrazine, and dry under vacuum.

### Method 2: Two-Step Synthesis via Ester Intermediate

This method often yields a purer product and is well-suited for laboratory-scale synthesis.

#### Experimental Protocol:

##### Step 1: Esterification of 3,4-Diaminobenzoic Acid

- **Reaction Setup:** Dissolve 3,4-diaminobenzoic acid in an excess of absolute ethanol.
- **Catalyst Addition:** Add a catalytic amount of concentrated sulfuric acid.
- **Reaction Conditions:** Heat the mixture to reflux for several hours until the esterification is complete, as monitored by TLC.
- **Work-up:** Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the ethyl 3,4-diaminobenzoate with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

##### Step 2: Hydrazinolysis of Ethyl 3,4-Diaminobenzoate

- **Reaction Setup:** Dissolve the crude ethyl 3,4-diaminobenzoate in ethanol.
- **Reagent Addition:** Add an excess of hydrazine hydrate to the solution.
- **Reaction Conditions:** Stir the reaction mixture at room temperature for several hours or heat gently to accelerate the reaction.
- **Isolation and Purification:** As the reaction proceeds, the **3,4-Diaminobenzhydrazide** will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

## Applications in Organic Synthesis

**3,4-Diaminobenzhydrazide** serves as a valuable building block in the synthesis of various organic compounds, primarily due to its reactive amino and hydrazide functionalities.

## Synthesis of Aromatic Polyamides

The diamino functionality of **3,4-Diaminobenzhydrazide** allows it to act as a monomer in polycondensation reactions with aromatic dicarboxylic acids to form novel polyamides with unique properties.

#### Experimental Protocol for Polyamide Synthesis:

- **Monomer Preparation:** Ensure both **3,4-Diaminobenzhydrazide** and the chosen aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) are pure and dry.
- **Reaction Setup:** In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve **3,4-Diaminobenzhydrazide** in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
- **Polycondensation:** Cool the solution in an ice bath and slowly add an equimolar amount of the aromatic diacid chloride.
- **Reaction Conditions:** Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight under a nitrogen atmosphere.
- **Polymer Isolation:** Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol or water.
- **Purification:** Collect the fibrous polymer by filtration, wash thoroughly with water and methanol to remove unreacted monomers and solvent, and dry in a vacuum oven.

## Synthesis of Schiff Bases (N'-arylidene-3,4-diaminobenzhydrazides)

The hydrazide group readily condenses with aldehydes and ketones to form Schiff bases, which are important intermediates for the synthesis of various heterocyclic compounds and have been studied for their biological activities.

#### Experimental Protocol for Schiff Base Synthesis:

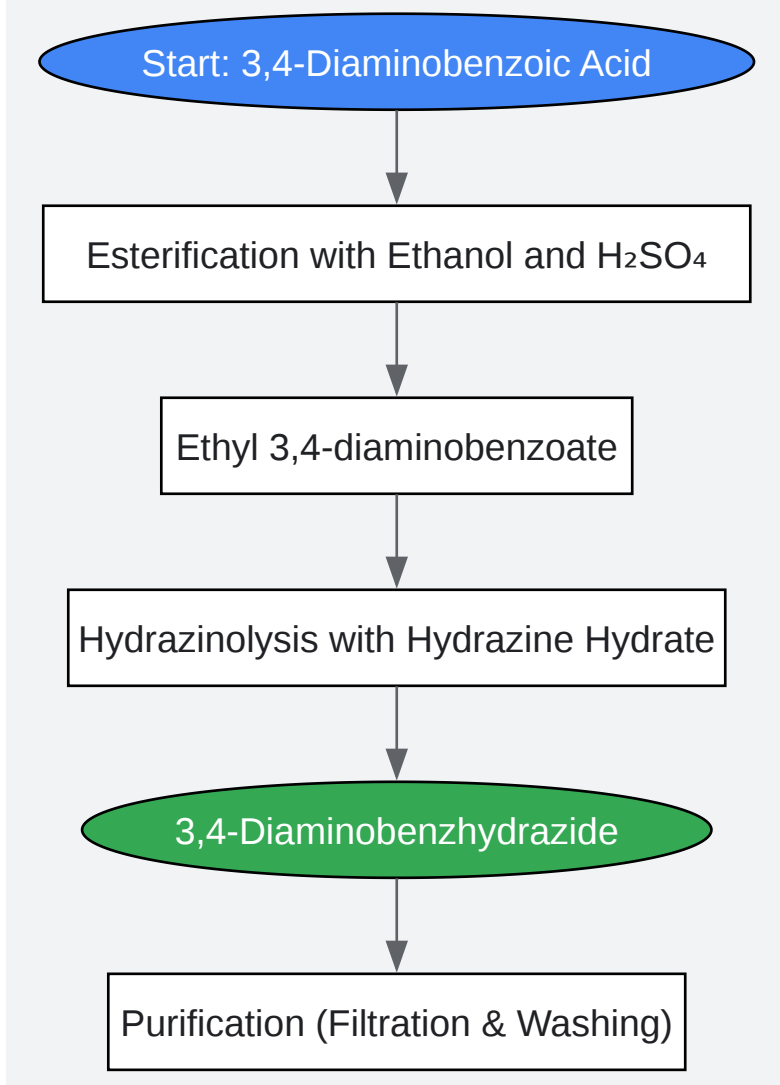
- **Reaction Setup:** Dissolve **3,4-Diaminobenzhydrazide** in a suitable solvent, such as ethanol or methanol.

- **Reagent Addition:** Add an equimolar amount of the desired aromatic aldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- **Reaction Conditions:** Heat the mixture to reflux for a few hours. The progress of the reaction can be monitored by TLC.
- **Isolation:** Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.
- **Purification:** Collect the solid by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent to obtain the pure product.

## Mandatory Visualizations

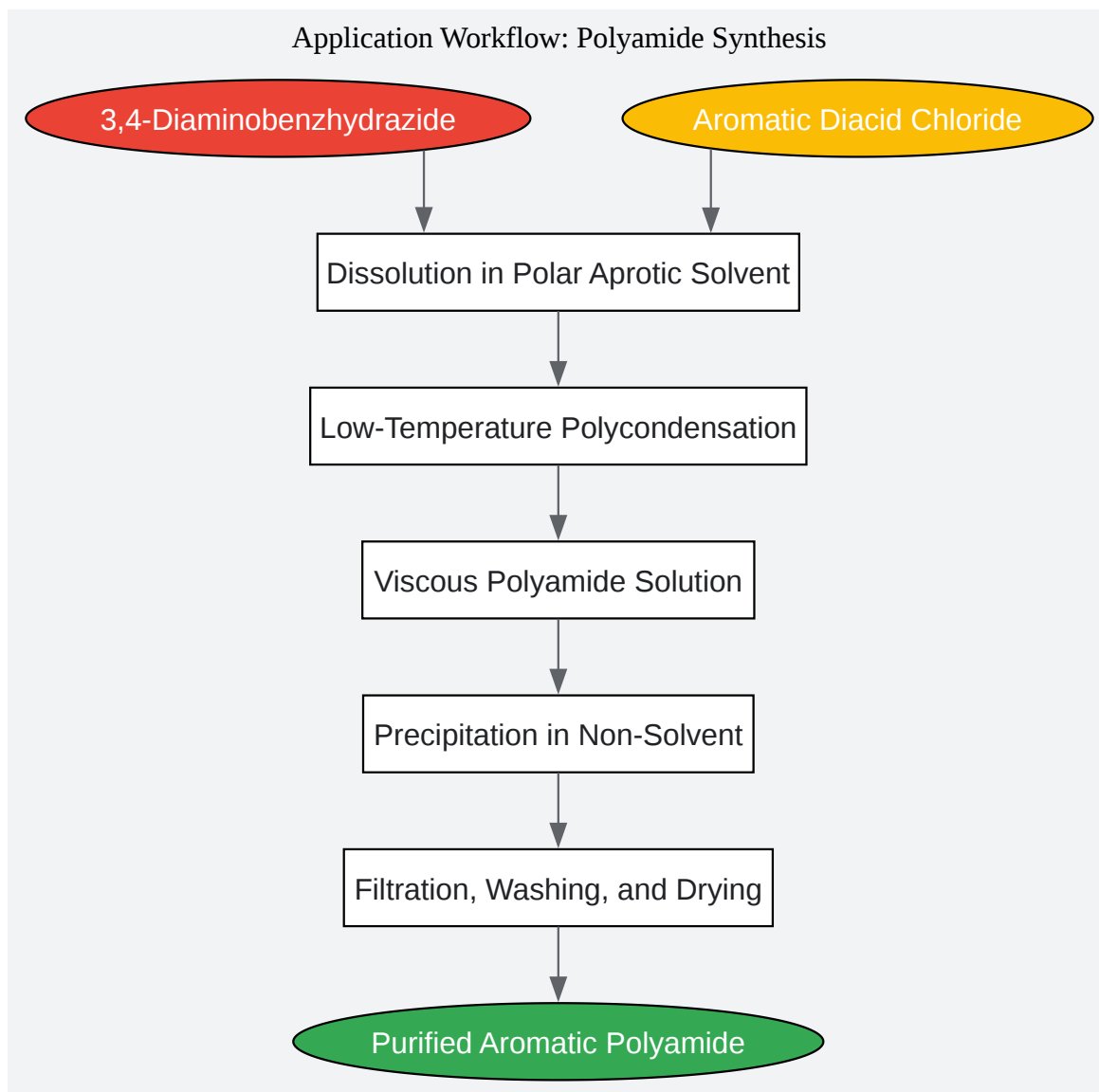
The following diagrams illustrate key workflows related to **3,4-Diaminobenzhydrazide**.

## Synthesis Workflow of 3,4-Diaminobenzhydrazide



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Caption: A workflow diagram for the two-step synthesis of **3,4-Diaminobenzhydrazide**.



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Caption: A workflow for the synthesis of aromatic polyamides using **3,4-Diaminobenzhydrazide**.

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## References

- 1. 3,4-Diaminobenzhydrazide | 103956-09-8 | Benchchem [benchchem.com]
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